2-Methyl-4-((trimethylsilyl)ethynyl)pyridine
Overview
Description
2-Methyl-4-((trimethylsilyl)ethynyl)pyridine is an organic compound that features a pyridine ring substituted with a methyl group at the second position and a trimethylsilyl-ethynyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-((trimethylsilyl)ethynyl)pyridine typically involves the coupling of a pyridine derivative with a trimethylsilyl-ethynyl reagent. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-methyl-4-iodopyridine with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-((trimethylsilyl)ethynyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the trimethylsilyl group or reduce other functional groups present in the molecule.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while reduction may result in the removal of the trimethylsilyl group.
Scientific Research Applications
2-Methyl-4-((trimethylsilyl)ethynyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-((trimethylsilyl)ethynyl)pyridine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites on the molecule during chemical reactions. This allows for selective functionalization of other parts of the molecule. Additionally, the ethynyl group can participate in various coupling reactions, facilitating the formation of carbon-carbon bonds.
Comparison with Similar Compounds
2-Methyl-4-ethynylpyridine: Lacks the trimethylsilyl group, making it less bulky and potentially more reactive.
4-((Trimethylsilyl)ethynyl)pyridine: Similar structure but without the methyl group at the second position, which may affect its reactivity and steric properties.
2-Methylpyridine: Lacks both the ethynyl and trimethylsilyl groups, making it a simpler molecule with different reactivity.
Uniqueness: 2-Methyl-4-((trimethylsilyl)ethynyl)pyridine is unique due to the presence of both the methyl and trimethylsilyl-ethynyl groups, which confer specific steric and electronic properties. These features make it a versatile compound for use in various chemical reactions and applications.
Properties
IUPAC Name |
trimethyl-[2-(2-methylpyridin-4-yl)ethynyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NSi/c1-10-9-11(5-7-12-10)6-8-13(2,3)4/h5,7,9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJQNRANZOQFJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621190 | |
Record name | 2-Methyl-4-[(trimethylsilyl)ethynyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761426-51-1 | |
Record name | 2-Methyl-4-[(trimethylsilyl)ethynyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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